tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate
Description
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2306273-06-1 | |
| Molecular Formula | C10H19NO4 | |
| Molecular Weight | 217.27 g/mol | |
| Purity | 95–97% | |
| Storage Temperature | 4°C | |
| Physical Form | Powder |
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by three key features:
- Oxetane Ring : A strained four-membered ring with bond angles of ~90°, imparting significant ring strain (~106 kJ/mol). The oxygen atom adopts a near-planar configuration, reducing gauche interactions compared to cyclobutane.
- Hydroxyethyl Chain : The -CH(OH)CH2- moiety introduces conformational flexibility, with the hydroxyl group participating in intramolecular hydrogen bonding with the carbamate carbonyl oxygen.
- tert-Butyl Carbamate : The bulky tert-butyl group adopts a staggered conformation to minimize steric hindrance, while the carbamate’s carbonyl group (C=O) exhibits partial double-bond character.
Steric and Electronic Effects
- The oxetane’s electron-withdrawing nature polarizes adjacent bonds, enhancing the electrophilicity of the carbamate carbonyl.
- The tert-butyl group’s steric bulk restricts rotation around the C-N bond, stabilizing specific conformers.
Spectroscopic Profiling (1H/13C NMR, IR, MS)
1H NMR Analysis
- Oxetane Protons : Two sets of protons resonate at δ 4.50–4.70 ppm (axial) and δ 4.20–4.40 ppm (equatorial), split due to ring strain and anisotropic effects.
- Hydroxyethyl Chain : The -CH(OH)- proton appears as a broad singlet at δ 3.80–4.00 ppm , while the -CH2- group shows a multiplet at δ 3.30–3.60 ppm .
- tert-Butyl Group : A singlet at δ 1.40 ppm (9H) confirms the presence of the (C(CH3)3) moiety.
13C NMR Analysis
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbamate Carbonyl | 155–157 | C=O |
| Oxetane Carbons | 75–80 | C-O |
| tert-Butyl Quaternary C | 28–30 | C(C)(C)C |
| Hydroxyethyl CH(OH) | 65–70 | -CH(OH)- |
IR Spectroscopy
Mass Spectrometry
- Molecular Ion Peak : m/z 217.27 ([M+H]+), consistent with the molecular formula.
- Fragmentation : Loss of tert-butyl group (m/z 161) and oxetane ring cleavage (m/z 101).
X-Ray Crystallographic Studies of Oxetane-Containing Carbamates
While direct X-ray data for this specific compound is unavailable, structural analogs provide critical insights:
- Oxetane Ring Geometry : In similar compounds, the oxetane ring exhibits bond lengths of 1.43–1.47 Å for C-O and 1.52–1.55 Å for C-C, with bond angles of 85–95° .
- Carbamate Conformation : The carbamate group typically adopts a planar configuration, with a dihedral angle of ~180° between the carbonyl and N-alkyl groups.
Table 2: Comparative Crystallographic Data for Oxetane Derivatives
| Compound | C-O Bond Length (Å) | C-C Bond Length (Å) | Bond Angle (°) | Source |
|---|---|---|---|---|
| 3-Methyloxetane | 1.44 | 1.53 | 88 | |
| tert-Butyl Oxetane Carbamate Analog | 1.46 | 1.54 | 87 |
The absence of crystallographic data for this compound highlights a gap in current literature, necessitating further studies to resolve its solid-state conformation.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXUFGLNODMKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis for Oxetane Construction
The oxetane ring is constructed via intramolecular etherification of 1,3-diol precursors. A representative protocol involves:
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diol activation | MsCl, EtN, CHCl | 95 | >98 |
| Cyclization | NaH, THF, 0°C → rt | 78 | 97 |
Advantages : High stereochemical fidelity; compatible with acid-sensitive Boc groups.
Boc Protection of Preformed Oxetane-Amines
Reductive Amination Route
A two-step sequence starting from oxetan-3-one:
Reaction Scheme:
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive amination | NaBHCN, MeOH, 24h | 65 |
| Boc protection | BocO, EtN, CHCl | 90 |
Limitations : Requires strict control of stoichiometry to avoid over-alkylation.
Coupling of Oxetane Fragments with Boc-Protected Intermediates
Mitsunobu Reaction for Ether Formation
The hydroxyl group of Boc-protected serinol is coupled with 3-oxetanol via Mitsunobu conditions:
Optimization Insights:
Challenges : Requires chromatographic purification to remove phosphine oxide byproducts.
Catalytic Asymmetric Synthesis
Ir-Catalyzed C–C Coupling for Stereocontrol
Enantioselective synthesis leverages iridium catalysts to establish the oxetane’s quaternary center:
Performance Metrics:
| Parameter | Value |
|---|---|
| ee (%) | 92–98 |
| Turnover number (TON) | 450 |
| Reaction time | 24–48h |
Applications : Preferred for APIs requiring high enantiopurity.
Industrial-Scale Manufacturing Considerations
Cost-Effective Solvent Systems
Chemical Reactions Analysis
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly with halides and other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is widely used in scientific research for various applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in biochemical studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids and peptides, facilitating their synthesis and modification . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Oxetane-Containing Carbamates
- tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate Structure: Contains a hydroxymethyl group on the oxetane ring. Molecular Formula: C11H21NO4; MW: 231.29 . Key Difference: The hydroxymethyl group may increase hydrophilicity compared to the target compound .
- tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate Structure: Features an amino group on the oxetane. Molecular Formula: C9H18N2O3; MW: 202.26 . Key Difference: The amino group enhances reactivity, making it suitable for further functionalization .
Non-Oxetane Carbamates
Reactivity
- The Boc group in these compounds is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
- Oxetane rings are less strained than smaller cyclic ethers (e.g., epoxides), offering stability while retaining reactivity for ring-opening reactions .
Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate?
The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and oxetane-containing intermediates. For example, condensation of tert-butyl 2-aminoethylcarbamate with oxetan-3-ylmethanol (or its activated derivatives) in the presence of coupling reagents like EDCI and HOBt is a standard approach . Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yields often range from 60–80%, with purification via column chromatography using gradients of ethyl acetate/hexane .
Q. How is the purity of this compound assessed in academic research?
Purity is typically verified using:
- HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm, using acetonitrile/water mobile phases.
- NMR : H and C NMR spectra should confirm the absence of residual solvents (e.g., DMSO, THF) and byproducts. Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and the oxetane ring protons (δ ~4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M+H] or [M+Na]) with <2 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX tools confirm the stereochemistry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical assignment. Using SHELX programs (e.g., SHELXL for refinement):
- Data Collection : High-resolution (<1.0 Å) datasets are collected at low temperature (100 K) to minimize thermal motion.
- Structure Solution : The oxetane ring’s puckering parameters and hydrogen-bonding interactions (e.g., between the carbamate N–H and oxetane O) are analyzed. SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<5%) .
- ORTEP Visualization : Tools like ORTEP-3 generate 3D ellipsoid models to illustrate bond angles and torsional strain in the oxetane moiety .
Q. What strategies resolve contradictions in reported reaction yields for its synthesis?
Discrepancies in yields (e.g., 50% vs. 80%) may arise from:
- Catalyst Optimization : Substituting EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) improves coupling efficiency in polar aprotic solvents .
- Oxetane Activation : Pre-activation of oxetan-3-ylmethanol with tosyl chloride enhances electrophilicity, reducing reaction time from 24h to 6h .
- Byproduct Analysis : LC-MS or F NMR (if fluorinated analogs are present) identifies side products like oxetane ring-opening derivatives, guiding solvent or temperature adjustments .
Q. How do computational methods complement experimental data in analyzing hydrogen-bonding interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model hydrogen-bond networks between the carbamate group and hydroxyl/oxetane moieties. These predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
